molecular formula C11H15FN2O B3154557 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide CAS No. 779288-68-5

2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide

Cat. No.: B3154557
CAS No.: 779288-68-5
M. Wt: 210.25 g/mol
InChI Key: CCYKBPJZIJECCT-UHFFFAOYSA-N
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Description

The exploration of novel chemical entities with therapeutic potential is a cornerstone of medicinal chemistry. The specific compound, 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide, represents a confluence of several key structural motifs that are prevalent in modern drug discovery. Its core structure as an N-substituted acetamide (B32628), combined with the presence of a fluorine atom, positions it as a compound of interest for investigating new biological activities.

N-substituted acetamide derivatives are a class of organic compounds that feature prominently in medicinal chemistry due to their diverse biological activities. galaxypub.corjptonline.org These compounds are characterized by an acetamide group where the nitrogen atom is bonded to various substituents. This structural framework is found in a wide array of approved small-molecule drugs and serves as a versatile scaffold for the development of new therapeutic agents. galaxypub.co The amide bond is a critical functional group in many biologically active molecules, contributing to their ability to form hydrogen bonds and interact with biological targets. nih.govresearchgate.net Researchers have explored N-substituted acetamide derivatives for a range of applications, including as anti-inflammatory, antimicrobial, and anticancer agents. galaxypub.co

The introduction of fluorine into organic molecules is a well-established strategy in drug design, often referred to as "fluorine chemistry." acs.orgresearchgate.nettandfonline.com Approximately 25% of all pharmaceuticals contain at least one fluorine atom, a testament to the profound impact of this element on a molecule's properties. researchgate.netbenthamdirect.combgu.ac.il The unique electronic properties of fluorine, being the most electronegative element, allow it to modulate the physicochemical and biological characteristics of a compound. tandfonline.combenthamscience.com

The strategic placement of fluorine can significantly enhance a drug's efficacy and pharmacokinetic profile. acs.orgresearchgate.net Fluorine substitution can block sites of metabolic degradation, thereby increasing the metabolic stability and half-life of a drug. tandfonline.combohrium.com This is because the carbon-fluorine bond is exceptionally strong and not easily cleaved by metabolic enzymes. nih.gov Furthermore, the introduction of fluorine can alter a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. benthamscience.combohrium.com For instance, the increased lipophilicity can improve a drug's ability to cross cell membranes and the blood-brain barrier. researchgate.net

Beyond its impact on pharmacokinetics, fluorine can also influence a molecule's three-dimensional shape (conformation) and the distribution of electrons within it (electronic structure). bohrium.com These subtle changes can lead to a higher binding affinity for its biological target. tandfonline.combenthamdirect.com The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions. bohrium.com By inducing specific conformational preferences, fluorine can lock a molecule into a shape that is more complementary to its target binding site, thereby enhancing its potency. bohrium.com

The amide functional group is a cornerstone of many biologically active molecules, including peptides, proteins, and a vast number of synthetic drugs. nih.govresearchgate.net The ability of the amide group to participate in hydrogen bonding is critical for its interaction with biological macromolecules. nih.gov Bioactive amide scaffolds are central to drug discovery, and the modification of these scaffolds is a common strategy for developing new therapeutic agents. kit.edu this compound, with its N-substituted amide core, fits squarely within this important class of compounds. The presence of the 4-fluorobenzyl group introduces a key element of modern medicinal chemistry—strategic fluorination—to this established scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-ethyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c1-2-14(11(15)7-13)8-9-3-5-10(12)6-4-9/h3-6H,2,7-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYKBPJZIJECCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)F)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Amino N Ethyl N 4 Fluoro Benzyl Acetamide and Its Analogues

Strategic Approaches to Amide Bond Formation in N-Substituted Acetamide (B32628) Synthesis

The amide bond is a cornerstone of organic chemistry and biology. nih.gov Its synthesis is typically achieved by the condensation of a carboxylic acid and an amine. luxembourg-bio.com However, this direct reaction requires high temperatures, making it unsuitable for complex molecules. luxembourg-bio.com Therefore, activation of the carboxylic acid is necessary to facilitate the reaction under milder conditions. luxembourg-bio.com

To synthesize the N-substituted acetamide core of the target molecule, a derivative of acetic acid must be coupled with the secondary amine, N-ethyl-N-(4-fluorobenzyl)amine. Several strategies exist for activating the carboxylic acid component.

Carbodiimides: Carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), are widely used for amide bond formation. taylorandfrancis.com The mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. nih.govresearchgate.net This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond, releasing a urea byproduct. taylorandfrancis.com The reaction is often performed in the presence of additives like N-hydroxybenzotriazole (HOBt), which can intercept the O-acylisourea to form an active ester. researchgate.netluxembourg-bio.com This strategy minimizes side reactions, such as the rearrangement of the O-acylisourea to a stable N-acylurea, and reduces the risk of racemization when using chiral α-amino acids. luxembourg-bio.comnih.gov The kinetics of these reactions are often independent of the HOBt concentration, indicating that the formation of the O-acylisourea is the rate-determining step. luxembourg-bio.com

Acyl Chlorides: A classic and highly effective method for amide synthesis involves the use of acyl chlorides. masterorganicchemistry.com A carboxylic acid can be converted to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com The resulting acyl chloride is a potent electrophile that reacts readily with primary and secondary amines to form the desired amide. pearson.comchemguide.co.uk This reaction is often rapid and exothermic. To neutralize the hydrochloric acid byproduct, a base such as pyridine, triethylamine, or aqueous sodium hydroxide (in what is known as the Schotten-Baumann reaction) is typically added. masterorganicchemistry.com For the synthesis of the target molecule, chloroacetyl chloride is a suitable starting material that simultaneously introduces the acetyl backbone and a handle for the subsequent introduction of the 2-amino group. tandfonline.com

Acyl Imidazole Intermediates: N,N'-Carbonyldiimidazole (CDI) is another reagent used to activate carboxylic acids. It reacts with the acid to form an acyl imidazole intermediate. This intermediate is less reactive than an acyl chloride but is sufficiently electrophilic to react with amines to form amides under mild conditions.

Table 1: Comparison of Carboxylic Acid Activation Strategies for Amide Synthesis

Activation Strategy Common Reagents Key Intermediate Advantages Disadvantages
Carbodiimides EDC, DCC, DIC O-acylisourea Mild reaction conditions; high yields; compatible with many functional groups. nih.gov Urea byproduct can be difficult to remove (especially for DCC); potential for N-acylurea side reaction. nih.gov
Acyl Chlorides SOCl₂, (COCl)₂ Acyl Chloride High reactivity; generally high yields; readily available reagents. masterorganicchemistry.compearson.com Harsh reagents (e.g., SOCl₂); generation of HCl requires a base; sensitive to water. tandfonline.com

| Acyl Imidazoles | CDI | Acyl Imidazole | Mild conditions; gaseous byproducts are easy to remove. | Reagent is moisture-sensitive; intermediate is less reactive than acyl chlorides. |

The nucleophilic partner in the amide bond formation is an amine. The reaction proceeds via a nucleophilic addition-elimination mechanism where the amine attacks the activated carbonyl carbon. chemguide.co.uk Both primary and secondary amines can be used. researchgate.net For the synthesis of 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide, the required nucleophile is the secondary amine, N-ethyl-N-(4-fluorobenzyl)amine.

While secondary amines are effective nucleophiles, they can sometimes exhibit lower reactivity compared to primary amines due to increased steric hindrance around the nitrogen atom. The choice of coupling agent and reaction conditions can be optimized to ensure efficient acylation of the secondary amine. Transamidation, the exchange of an amine moiety on an amide, is another potential route, often catalyzed by acids or transition metals, though it is less direct for this specific target. nih.govmdpi.com

Regioselective Introduction of N-Alkyl and N-Benzyl Moieties

The synthesis of the key intermediate, the secondary amine N-ethyl-N-(4-fluorobenzyl)amine, requires the selective introduction of two different groups, an ethyl and a 4-fluorobenzyl moiety, onto a nitrogen atom. This can be achieved through several synthetic sequences.

The ethyl group can be introduced via N-alkylation of a primary amine precursor, such as 4-fluorobenzylamine.

Direct Alkylation: This involves reacting the primary amine with an ethylating agent like ethyl iodide or ethyl bromide. A base is required to neutralize the acid byproduct. A significant challenge with this method is controlling the selectivity, as over-alkylation to form a tertiary amine can occur.

Reductive Amination: A highly effective and selective method involves the reaction of the primary amine (4-fluorobenzylamine) with an aldehyde (acetaldehyde), followed by reduction of the resulting imine intermediate. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB).

Catalytic N-Alkylation: Modern methods utilize alcohols as alkylating agents in the presence of a catalyst. researchgate.net This "borrowing hydrogen" or "hydrogen auto-transfer" methodology involves the catalytic dehydrogenation of the alcohol (ethanol) to an aldehyde, which then undergoes reductive amination with the amine, using the hydrogen generated in the initial step for the final reduction. nih.govresearchgate.net

Table 2: Selected Methods for N-Ethylation of Amines

Method Reagents Key Features
Direct Alkylation Ethyl halide (e.g., EtI, EtBr), Base (e.g., K₂CO₃) Simple procedure; risk of over-alkylation. acs.org
Reductive Amination Acetaldehyde, Reducing Agent (e.g., NaBH₄, STAB) Good selectivity for mono-alkylation; mild conditions.

| Catalytic N-Alkylation | Ethanol, Catalyst (e.g., Ru, Ir complexes) | Atom-economical; uses readily available alcohols; water is the only byproduct. nih.govresearchgate.net |

Similarly, the 4-fluorobenzyl group can be introduced by reacting ethylamine with a suitable 4-fluorobenzyl precursor.

Direct Benzylation: The reaction of ethylamine with 4-fluorobenzyl chloride or 4-fluorobenzyl bromide in the presence of a base provides the desired secondary amine. As with ethylation, controlling the degree of alkylation is crucial.

Reductive Amination: The reaction of ethylamine with 4-fluorobenzaldehyde and a suitable reducing agent is a highly efficient route to N-ethyl-N-(4-fluorobenzyl)amine. researchgate.net This is often the method of choice due to its high selectivity and operational simplicity.

Directed C-H Benzylation: While not directly applicable to the synthesis of the secondary amine intermediate, recent advances have enabled the direct ortho-benzylation of N-aryl amides through directed C-H activation, showcasing modern approaches to forming C-C bonds adjacent to an amide nitrogen. acs.orgchalmers.senih.gov

Synthesis of the 2-Amino Functionality

The final key transformation is the introduction of the amino group at the C-2 position of the acetamide backbone. This typically involves the synthesis of an N-ethyl-N-(4-fluorobenzyl)-2-haloacetamide (e.g., the 2-chloro or 2-bromo derivative) followed by nucleophilic substitution of the halide.

Reaction with Ammonia: Direct displacement of the halide with ammonia or aqueous ammonia can yield the desired α-amino amide. chemicalbook.com However, this can lead to mixtures of primary, secondary, and tertiary amines.

Gabriel Synthesis: A classic method for preparing primary amines involves using potassium phthalimide as an ammonia equivalent. The phthalimide anion displaces the halide, and the resulting N-substituted phthalimide is then cleaved, typically with hydrazine, to release the free primary amine. chemicalbook.com

Azide Displacement and Reduction: A reliable alternative is the reaction of the 2-haloacetamide with sodium azide to form a 2-azidoacetamide. The azide can then be reduced to the primary amine using methods such as catalytic hydrogenation (e.g., H₂/Pd-C) or the Staudinger reaction (using triphenylphosphine followed by hydrolysis).

Direct α-Amination: Modern synthetic methods have been developed for the direct introduction of an amino group at the α-position of carbonyl compounds. chemistryviews.org For instance, amides can be converted to electrophilic intermediates that then react with an aminating agent like tert-butanesulfinamide. chemistryviews.orgorganic-chemistry.org This approach can provide direct access to α-amino acid derivatives. rsc.org

Table 3: Strategies for the Synthesis of α-Amino Amides from α-Haloacetamides

Method Reagents Key Features
Direct Amination Ammonia (aq. or gas) Simple reagent; potential for over-alkylation side products. chemicalbook.com
Gabriel Synthesis 1. Potassium phthalimide; 2. Hydrazine Cleanly forms the primary amine; avoids over-alkylation. chemicalbook.com
Azide Method 1. Sodium azide (NaN₃); 2. Reducing agent (e.g., H₂/Pd-C or PPh₃/H₂O) Reliable and high-yielding; avoids harsh cleavage conditions.

| Direct α-Amination | Aminating agent (e.g., tBuS(O)NH₂), Activator (e.g., Tf₂O) | Modern approach for direct C-H amination of the parent amide; avoids the halo-intermediate. chemistryviews.org |

Application of Protected Amino Acid Precursors

The synthesis of complex amines and their derivatives often necessitates the use of protecting groups to prevent unwanted side reactions at the highly nucleophilic amino group. In the context of this compound, precursors derived from protected glycine (B1666218) are instrumental. Commonly employed protecting groups include N-phthalyl and benzyl (B1604629) carbamate (Cbz or Z).

N-phthalyl glycine:

The N-phthalyl group is a robust protecting group for primary amines, often introduced by the reaction of an amino acid with phthalic anhydride. ekb.egresearchgate.net N-phthaloylglycine can be activated, for instance, by conversion to its acid chloride, which then readily reacts with a secondary amine like N-ethyl-N-(4-fluoro-benzyl)-amine to form the corresponding N-substituted phthalimido-acetamide. This method provides a reliable route to the protected precursor of the target molecule. dnu.dp.ua The stability of the phthalimide group allows for subsequent chemical transformations on other parts of the molecule without affecting the protected amine. thieme-connect.de

Benzyl carbamate protected glycine (Cbz-glycine):

The benzyloxycarbonyl (Cbz) group is another widely used protecting group for amines in peptide synthesis and organic chemistry. masterorganicchemistry.comnbinno.com It is introduced by reacting glycine with benzyl chloroformate, typically under basic conditions. stackexchange.com The resulting Cbz-glycine can then be coupled with N-ethyl-N-(4-fluoro-benzyl)-amine using standard peptide coupling reagents to yield the protected acetamide intermediate. The Cbz group is known for its stability under a variety of reaction conditions, making it a valuable tool in multi-step syntheses. nbinno.com

Protecting Group Precursor Key Features Typical Introduction Reaction
N-phthalylN-phthaloylglycineHigh stability, crystalline derivativesReaction of glycine with phthalic anhydride
Benzyl carbamate (Cbz)Cbz-glycineStability to various reagents, removable by hydrogenolysisReaction of glycine with benzyl chloroformate

Chemoselective Deprotection Strategies for Amino Group Liberation

The final step in the synthesis of this compound from its protected precursors is the removal of the protecting group to liberate the primary amino group. The choice of deprotection strategy is crucial and must be chemoselective, meaning it should remove the protecting group without affecting other functional groups within the molecule.

Deprotection of the N-phthalyl group:

The most common method for cleaving the phthalimide group is through hydrazinolysis, typically using hydrazine hydrate. thieme-connect.dechemicalbook.com This reaction proceeds via nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide ring, leading to the formation of a stable phthalhydrazide byproduct and the desired primary amine. This method is generally efficient and mild. thieme-connect.de Alternative methods for phthalimide deprotection that can offer different selectivities are also available. organic-chemistry.org

Deprotection of the Benzyl carbamate (Cbz) group:

The Cbz group is most frequently removed by catalytic hydrogenolysis. masterorganicchemistry.comtotal-synthesis.com This involves reacting the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). total-synthesis.comorganic-chemistry.org The reaction is clean and efficient, yielding the free amine, toluene, and carbon dioxide as byproducts. total-synthesis.com This method is particularly advantageous due to the mild reaction conditions and the gaseous nature of the byproducts, which simplifies purification. Other reductive methods can also be employed for Cbz deprotection. researchgate.net The orthogonality of the Cbz group to many acid- and base-labile protecting groups makes it a versatile choice in complex syntheses. total-synthesis.com

Protecting Group Deprotection Reagent Byproducts Key Advantages
N-phthalylHydrazine (N₂H₄)PhthalhydrazideMild conditions, high efficiency
Benzyl carbamate (Cbz)H₂, Pd/C (Catalytic Hydrogenolysis)Toluene, CO₂Mild conditions, clean reaction, gaseous byproducts

Total Synthesis Routes for this compound

A linear synthesis would involve the sequential construction of the molecule, starting from a simple precursor and adding complexity in a step-by-step manner. For instance, one could start with 4-fluorobenzylamine, ethylate it, and then introduce the acetamide moiety.

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. For the amide coupling step between the protected glycine and N-ethyl-N-(4-fluoro-benzyl)-amine, factors such as the choice of coupling reagent, solvent, temperature, and reaction time need to be carefully considered. Similarly, for the deprotection step, the choice of catalyst, solvent, and reaction conditions can significantly impact the outcome. For instance, in the alkylation of an amide, the choice of base and solvent can be crucial for achieving a good yield. dnu.dp.ua The purification of the final compound, often through chromatography or recrystallization, is also a key step in obtaining a high-purity product.

Synthetic Diversification and Combinatorial Library Generation of Related N-Substituted Acetamide Derivatives

The synthetic routes developed for this compound can be adapted to generate a library of related N-substituted acetamide derivatives for structure-activity relationship (SAR) studies.

Once the primary amino group is liberated, it can be further functionalized to create a diverse range of analogues.

Acylation: The amino group can be acylated using various acylating agents (e.g., acid chlorides, anhydrides) to introduce different acyl groups.

Further Alkylation: The primary amine can be further alkylated to introduce additional alkyl or substituted alkyl groups, leading to secondary or tertiary amines.

These modifications allow for the systematic exploration of the chemical space around the core 2-amino-N-substituted acetamide scaffold, which is a common strategy in drug discovery and development. organic-chemistry.org

Variations of the N-Alkyl Chain (e.g., N-methyl, N-propyl, N-trifluoroethyl)

The N-alkyl substituent on the acetamide nitrogen plays a significant role in modulating the physicochemical properties of the molecule, such as lipophilicity and metabolic stability. Synthetic methodologies for introducing variations at this position, including N-methyl, N-propyl, and N-trifluoroethyl groups, are of considerable interest.

General methods for the N-alkylation of amino acids and their derivatives often serve as a foundation for these syntheses. One of the most widely applied methods involves the N-methylation of N-acyl and N-carbamoyl protected amino acids using sodium hydride and methyl iodide. This approach takes advantage of the increased acidity of the N-H proton upon acylation, allowing for deprotonation and subsequent alkylation. While this method is robust, care must be taken to avoid epimerization at the alpha-carbon, particularly with a-bromo acid substitution strategies.

For the introduction of a trifluoroethyl group, a common precursor is 2-amino-N-(2,2,2-trifluoroethyl)acetamide. The synthesis of this intermediate can be achieved through several routes, often involving the use of an amine protecting group like benzyl carbamate (Cbz). The protected glycine is reacted with trifluoroethylamine to form the amide, followed by deprotection via hydrogenolysis to yield the free amine. An alternative synthesis involves the acylation of benzylamine with trifluoroacetic anhydride, which produces N-benzyl-2,2,2-trifluoroacetamide researchgate.netchemicalbook.com. This product can then be further elaborated to introduce the desired amino group on the acetyl moiety.

R GroupPrecursorReagentsKey TransformationReference
-CH3N-acyl protected amino acidSodium Hydride, Methyl IodideN-alkylation monash.edu
-CH2CH3(Not specified)(Not specified)(Not specified)
-CH2CH2CH3(Not specified)(Not specified)(Not specified)
-CH2CF3BenzylamineTrifluoroacetic AnhydrideAcylation researchgate.netchemicalbook.com
-CH2CF3Cbz-protected glycine2,2,2-trifluoroethylamine, H2/PdAmidation, Deprotection google.com

Systematic Substituent Effects on the 4-Fluorobenzyl Ring (e.g., positional isomers, additional halogens, cyano groups)

Modification of the electronic and steric properties of the N-benzyl ring is a common strategy to fine-tune the biological activity of a compound. The 4-fluoro substituent is a prevalent feature in many bioactive molecules, and understanding the effects of its position or replacement with other groups is synthetically and functionally important.

In a study focused on thiazolyl N-benzyl-substituted acetamide derivatives as Src kinase inhibitors, researchers explored the impact of various substituents on the benzyl ring. The synthesis of these analogues involved the coupling of a thiazolylacetic acid derivative with a series of substituted benzylamines. This reaction was typically mediated by standard peptide coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of 1-hydroxybenzotriazole (HOBt).

The study revealed that the presence and position of substituents on the benzyl ring are critical for biological activity. For instance, the 4-fluoro substituted analogue demonstrated significant inhibitory activity. The introduction of other substituents, such as 3,4-dichloro or 4-methyl groups, also had a pronounced impact, highlighting the sensitivity of the molecule's function to the substitution pattern on the benzyl ring. These findings underscore the importance of developing versatile synthetic routes that allow for the exploration of a diverse range of benzylamine precursors.

Substituent on Benzyl RingKey Benzylamine PrecursorCoupling ReagentsOutcomeReference
4-Fluoro4-FluorobenzylamineEDCI, HOBtActive Analogue chapman.edu
3,4-Dichloro3,4-DichlorobenzylamineEDCI, HOBtActive Analogue chapman.edu
4-Methyl4-MethylbenzylamineEDCI, HOBtActive Analogue chapman.edu
UnsubstitutedBenzylamineEDCI, HOBtReference Compound chapman.edu

Integration of Heterocyclic Rings into the N-Benzyl Moiety or Acetamide Scaffold

The incorporation of heterocyclic rings is a powerful strategy in drug design to introduce novel structural motifs, modulate physicochemical properties, and establish new interactions with biological targets. Methodologies for integrating such rings into either the N-benzyl moiety or the acetamide scaffold are therefore highly valuable.

A relevant example is the synthesis of N-benzyl substituted (2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives. In this work, a thiazole ring was incorporated into the acetamide portion of the molecule as a replacement for a pyridine ring found in the parent compound, KX2-391. The synthetic sequence began with the construction of the substituted phenylthiazole acetic acid core. This was achieved through a multi-step process starting from commercially available materials, culminating in an acetic acid derivative ready for coupling.

The final step involved the reaction of this carboxylic acid intermediate with various substituted benzylamines to afford the desired N-benzyl acetamide analogues. This modular approach allows for the combination of different heterocyclic scaffolds with a variety of substituted benzyl groups, providing a versatile platform for generating a library of compounds for biological evaluation. The study demonstrated that while replacing the pyridine with a thiazole led to a decrease in activity in their specific assay, the synthesized compounds retained activity in the low micromolar range, validating the synthetic strategy for creating novel heterocyclic analogues. chapman.educhapman.edu

Heterocyclic RingPosition of IntegrationSynthetic StrategyKey IntermediateReference
ThiazoleAcetamide ScaffoldHantzsch thiazole synthesis followed by amide coupling2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetic acid chapman.educhapman.edu
PyridineAcetamide Scaffold(In parent compound)2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetic acid chapman.educhapman.edu
MorpholinePhenyl substituentWilliamson ether synthesis4-(2-morpholinoethoxy)benzonitrile chapman.edu

Structure Activity Relationship Sar and Molecular Design Principles for 2 Amino N Ethyl N 4 Fluoro Benzyl Acetamide Analogues

Systematic Elucidation of Key Structural Determinants for Biological Activity

The biological profile of 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide analogues is dictated by the interplay of its structural components. Systematic modifications have revealed key determinants for pharmacological activity.

The size and nature of the N-alkyl substituent on the acetamide (B32628) nitrogen play a significant role in modulating the pharmacological activity of this class of compounds. In studies on related anticonvulsant agents, the potency is sensitive to the alkyl group's size. For instance, in a series of N-Cbz-α-amino-N-alkylglutarimides, the N-methyl analogues consistently showed greater anticonvulsant activity in both the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests compared to their N-ethyl counterparts. koreascience.kr The general order of activity was found to be N-methyl > N-H > N-ethyl > N-allyl. koreascience.kr This suggests that while an N-alkyl group is important, smaller substituents like methyl are often optimal for potency, and increasing the chain length to ethyl can lead to a decrease in activity. This implies that the N-ethyl group in this compound occupies a specific steric space that influences its interaction with its biological target, and any deviation from this size could either enhance or diminish its efficacy depending on the target's binding pocket topology.

Table 1: Effect of N-Alkyl Substitution on Anticonvulsant Activity koreascience.kr
Compound SeriesOrder of Potency (MES Test)Order of Potency (PTZ Test)
(R) N-Cbz-α-amino-N-alkylglutarimidesN-methyl > N-H > N-ethyl > N-allylN-methyl > N-H > N-ethyl > N-allyl
(S) N-Cbz-α-amino-N-alkylglutarimidesN-methyl > N-H > N-ethyl > N-allyl > N-isobutylN-methyl > N-H > N-ethyl > N-allyl > N-isobutyl

The 2-amino group, a derivative of the amino acid glycine (B1666218), is a critical functional group that can participate in key molecular interactions such as hydrogen bonding. In the central nervous system, amino acid transmitters like glycine and glutamate (B1630785) are involved in complex crosstalk that can regulate neurotransmitter release. nih.gov The primary amino group can act as a hydrogen bond donor, forming crucial connections with amino acid residues (e.g., aspartate, glutamate) in a target's binding site. This interaction is often essential for anchoring the ligand and ensuring proper orientation for a biological response. In many neurologically active compounds, this moiety is fundamental for their mechanism of action, often mimicking the interactions of endogenous ligands like γ-aminobutyric acid (GABA). semanticscholar.org The presence and accessibility of the 2-amino group are therefore considered vital for the biological activity of this compound analogues.

The N-benzyl group is a common feature in many biologically active compounds, where it often engages in hydrophobic or π-stacking interactions within the target protein. nih.govnih.gov The nature and position of substituents on the phenyl ring of the benzyl (B1604629) group can significantly alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its pharmacological activity.

Table 2: Influence of Benzyl Ring Substitution on Biological Activity of Thiazolyl Acetamides chapman.edu
CompoundBenzyl SubstitutionSrc Kinase Inhibition (GI50, µM)Effect on Potency vs. Unsubstituted
8aUnsubstituted1.34-1.98Reference
8b4-Fluoro1.49-2.51Slight Decrease
8c2-Chloro7.93-13.02Significant Decrease
8d3,4-Dichloro
8e4-Methyl~4-fold decrease vs. 8aSignificant Decrease

Identification of Pharmacophore Elements within the N-Substituted Acetamide Scaffold

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. dovepress.com For the N-substituted acetamide scaffold, key pharmacophoric elements can be identified based on SAR studies of its analogues.

The essential features generally include:

A Hydrogen Bond Donor: The 2-amino group (or a related NH function) is a critical hydrogen bond donor. semanticscholar.org

A Hydrogen Bond Acceptor: The carbonyl oxygen of the acetamide group serves as a crucial hydrogen bond acceptor.

A Hydrophobic/Aromatic Region: The N-benzyl group provides a necessary hydrophobic or aromatic feature that interacts with non-polar pockets in the target protein. The 4-fluoro substituent contributes to the specific electronic and steric properties of this region. chapman.edu

A Second Hydrophobic/Alkyl Region: The N-ethyl group serves as another hydrophobic element, the size of which is often fine-tuned for optimal fit within the binding site. koreascience.kr

These elements, arranged in a specific spatial orientation, define the pharmacophore necessary for the biological activity of this class of compounds.

Spatial and Electronic Requirements for Ligand-Target Recognition and Functional Modulation

Effective binding to a biological target requires a precise match between the ligand's spatial arrangement and electronic properties and the complementary features of the target's binding site. For this compound analogues, the distance between the key pharmacophoric features is critical.

Spatial Requirements: The flexible acetamide linker allows the amino group and the N-substituents to adopt various conformations. The optimal conformation for binding places the hydrogen bond donor/acceptor groups and the hydrophobic regions at appropriate distances to interact simultaneously with their counterparts in the binding pocket. The steric bulk of both the N-ethyl and the 4-fluorobenzyl groups defines the boundaries of the space the ligand can occupy, and exceeding these boundaries with larger substituents often leads to a loss of activity. chapman.edu

Electronic Requirements: The electronic nature of the molecule influences its binding affinity. The electronegative fluorine atom on the benzyl ring creates a dipole moment and can modulate the pKa of the 2-amino group, affecting its ionization state at physiological pH. The carbonyl oxygen's ability to accept a hydrogen bond is also fundamental. These electronic features must be compatible with the electrostatic environment of the target's active site for effective recognition and functional modulation.

Rational Design Strategies for Optimizing Biological Efficacy and Specificity

Rational drug design aims to optimize lead compounds by making targeted modifications based on an understanding of their SAR and pharmacophore. researchgate.net For analogues of this compound, several strategies can be employed:

Bioisosteric Replacement: The N-ethyl group could be replaced with other small alkyl or cycloalkyl groups (e.g., methyl, cyclopropyl) to probe the steric limits of the binding pocket and potentially improve potency, as suggested by studies on related anticonvulsants. koreascience.kr Similarly, the 4-fluoro substituent could be replaced with other bioisosteres like a hydroxyl or cyano group to explore different electronic and hydrogen-bonding interactions.

Conformational Constraint: Introducing rigidity into the molecule, for example by incorporating the N-ethyl group into a small ring system, could lock the molecule into its bioactive conformation. This can increase binding affinity by reducing the entropic penalty of binding and may also improve selectivity.

Scaffold Hopping: The central acetamide scaffold could be replaced with other chemical groups that maintain the crucial spatial arrangement of the pharmacophoric features. This could lead to the discovery of novel chemical series with improved properties.

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to visualize how analogues bind. semanticscholar.org This allows for the design of new molecules with modifications predicted to enhance key interactions, such as adding functional groups to form new hydrogen bonds or to better fill a hydrophobic pocket, thereby improving efficacy and specificity.

Through these iterative design strategies, the foundational structure of this compound can be systematically modified to develop analogues with superior pharmacological profiles.

Application of Bioisosterism and Scaffold Hopping Approaches

Bioisosterism is a fundamental strategy in drug design where a functional group or substituent is replaced by another group with similar physical or chemical properties to enhance a desired biological or physical property without making a significant change to the chemical structure. cambridgemedchemconsulting.com This approach is particularly relevant for optimizing the properties of analogues of this compound.

One of the most common bioisosteric replacements involves the fluorine atom. cambridgemedchemconsulting.com The strategic placement of fluorine can significantly influence potency, metabolic stability, and binding affinity. cambridgemedchemconsulting.comnih.gov In the case of the 4-fluorobenzyl group, the fluorine atom can be repositioned to the ortho- or meta-positions of the phenyl ring. The electronic properties and relatively small size of fluorine allow it to act as a versatile bioisere. nih.gov For instance, studies on N-benzyl substituted thiazolyl acetamides as Src kinase inhibitors showed that moving from an unsubstituted benzyl group to a 4-fluoro-benzyl group resulted in a slight decrease in inhibitory activity, highlighting the sensitivity of the target to electronic and steric changes at this position. chapman.edu

Furthermore, the fluorine atom itself can be replaced with other bioisosteres to modulate activity. Classical bioisosteres for a fluorine atom include other halogens (Cl, Br), a methyl group (CH₃), or a hydroxyl group (OH). cambridgemedchemconsulting.com Each substitution would alter the electronic and lipophilic character of the benzyl ring, thereby influencing target interaction. For example, replacing the fluoro group with a chloro or methyl group is a common strategy to explore the impact of size and electronics on activity. u-tokyo.ac.jp

The following table illustrates potential bioisosteric modifications to the 4-fluorobenzyl moiety and their observed effects in a series of thiazolyl N-benzyl-substituted acetamide derivatives, which can serve as a model for potential SAR trends for this compound analogues. chapman.edu

Compound IDN-Benzyl SubstitutionSrc Kinase Inhibition (GI₅₀ in µM)
8a Unsubstituted1.34
8b 4-Fluoro1.49
8e 4-Methyl>5.0 (less potent)

Data sourced from a study on thiazolyl N-benzyl-substituted acetamide derivatives. chapman.edu

Scaffold hopping, a more transformative approach, involves replacing the central core of the molecule while aiming to retain its biological activity. nih.gov This strategy is used to discover novel chemical series with improved properties or to circumvent existing patents. For the this compound scaffold, one could envision replacing the amino-acetamide core with a different, isofunctional scaffold. For example, a piperazine (B1678402) or a constrained cyclic amine could replace the N-ethyl-2-aminoethyl portion of the molecule to alter its conformational properties and basicity.

Strategies for Conformational Restriction and Exploration of Flexible Analogues

The inherent flexibility of the N-ethyl-N-benzyl-acetamide backbone allows it to adopt numerous conformations, only one of which is likely the "bioactive" conformation responsible for its interaction with a biological target. Medicinal chemistry often employs strategies to either restrict this conformational freedom to lock the molecule into a more active shape or, conversely, to explore more flexible analogues to identify optimal substituent vectors.

Conformational restriction can be achieved by introducing cyclic structures or rigidifying linkers. For the title compound, the N-ethyl and benzyl groups could be incorporated into a cyclic structure, such as a tetrahydroisoquinoline ring. This would significantly reduce the number of available rotatable bonds and present the key pharmacophoric features in a more defined spatial arrangement. Studies on other flexible molecules have shown that such rigidification can lead to a significant increase in binding affinity by reducing the entropic penalty of binding.

Conversely, exploring flexible analogues can help in understanding the spatial requirements of the binding pocket. For this compound, this could involve:

Varying the N-Alkyl Group: Replacing the N-ethyl group with smaller (N-methyl) or larger (N-propyl, N-isopropyl) alkyl groups would probe the steric tolerance around the amide nitrogen. In studies of N-benzyl phenethylamines, even simple changes from methyl to ethyl to propyl on the nitrogen could lead to significant drops in functional activity, indicating a sensitive steric pocket. nih.gov

Modifying the Acetamide Linker: The length of the linker between the terminal amine and the amide carbonyl could be extended or shortened (e.g., aminopropionamide or aminoformamide analogues). This would alter the distance and geometric relationship between the basic amine and the benzyl moiety.

The table below presents data from a study on N-benzyl phenethylamine (B48288) 5-HT₂ₐ agonists, illustrating how changes in an alkyl substituent at the 4-position of the phenethylamine ring (analogous to modifying substituents on the benzyl ring of our title compound) can impact activity, demonstrating the principle of exploring flexible analogues. nih.gov

Compound ID4-SubstituentN-Substituent5-HT₂ₐ Receptor Potency (EC₅₀ in nM)
7b MethylN-(2-hydroxybenzyl)0.38
8b EthylN-(2-hydroxybenzyl)1.05
9b PropylN-(2-hydroxybenzyl)2.50

Data sourced from a study on N-benzyl phenethylamine derivatives. nih.gov

Molecular Hybridization of Active Fragments for Multifunctional Compounds

For this compound, the core structure can be considered a versatile scaffold for hybridization. The terminal amino group or the benzyl ring could be linked to other known pharmacophores. For example, if the primary biological target of the core scaffold is known, one could hybridize it with a fragment known to bind to a secondary, related target.

A recent study demonstrated this principle by designing N-substituted acetamide derivatives as P2Y₁₄R antagonists through the crystallographic overlay and hybridization of known antagonists. nih.gov This led to the discovery of a highly potent compound, I-17 (N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide), with an IC₅₀ of 0.6 nM. nih.gov This example showcases how the acetamide core can serve as a linker to connect two different aromatic fragments (a benzimidazole (B57391) and a bromophenoxy group) to create a potent hybrid molecule.

Another example can be seen in the development of peptoids, which are isomers of peptides. N-benzyl-2-(N-benzylamido)acetamide peptoids were synthesized and evaluated as selective butyrylcholinesterase (BChE) inhibitors, demonstrating that the N-benzyl acetamide scaffold can be a key component in designing enzyme inhibitors. abq.org.br

The following table shows the inhibitory activity of synthesized peptoid hybrids against cholinesterase enzymes.

Compound IDStructureBChE Inhibition (IC₅₀ in µM)
5a N-benzyl-2-(N-benzylamido)acetamide analogue28
5d N-benzyl-2-(N-benzylamido)acetamide analogue40

Data sourced from a study on N-benzyl-2-(N-benzylamido)acetamide peptoids. abq.org.br

This approach suggests that the this compound scaffold could be hybridized with other pharmacophoric elements to develop novel compounds with potentially synergistic or multi-target activities.

Computational Chemistry and in Silico Investigations of 2 Amino N Ethyl N 4 Fluoro Benzyl Acetamide

Quantum Chemical Characterization and Electronic Properties Analysis

Quantum chemical calculations are a fundamental component of computational chemistry, providing deep insights into the electronic structure and properties of a molecule. These analyses are typically performed using methods like Density Functional Theory (DFT), which can predict various molecular descriptors with a high degree of accuracy.

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution

An Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution around a molecule. It helps in identifying the electrophilic and nucleophilic sites. Regions with negative potential (typically colored red) are susceptible to electrophilic attack, while areas with positive potential (colored blue) are prone to nucleophilic attack. This mapping is invaluable for understanding intermolecular interactions, including hydrogen bonding and halogen bonding.

Calculations of Molecular Dipole Moment and Polarizability

Interactive Data Table: Hypothetical Dipole Moment and Polarizability Data This table shows example data that would be calculated. The values are for illustrative purposes only.

PropertyValue
Dipole Moment (Debye)-
Polarizability (a.u.)-

Molecular Docking Simulations with Putative Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

Identification of Ligand-Protein Binding Pockets and Key Residues

The first step in a docking study is to identify the binding pocket on the target protein where the ligand is most likely to bind. Once docked, the simulation can identify the key amino acid residues within this pocket that form significant interactions with the ligand. These interactions are crucial for the stability of the ligand-protein complex.

Prediction of Preferred Binding Modes and Intermolecular Interaction Networks

Molecular docking simulations can predict the most stable binding conformation of the ligand within the protein's active site. It also provides a detailed map of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking, that stabilize the complex. The strength of these interactions is often quantified by a docking score, which is an estimation of the binding free energy.

Interactive Data Table: Hypothetical Molecular Docking Results This table illustrates the type of results obtained from a molecular docking study. The information is purely hypothetical.

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
----
----

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability Assessment

Molecular dynamics (MD) simulations are a computational method used to simulate the physical movements of atoms and molecules. For a compound like 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide, MD simulations would be invaluable for understanding its dynamic behavior.

By simulating the compound over a period of time, researchers can observe its various possible three-dimensional arrangements, or conformations. This process, known as conformational sampling, is crucial for identifying the most stable and biologically relevant shapes of the molecule. Understanding the preferred conformations can provide insights into how the molecule might interact with biological targets.

Furthermore, if a potential biological target for this compound were identified, MD simulations could be used to assess the stability of their binding. By simulating the compound in complex with its target, scientists can analyze the interactions, such as hydrogen bonds and hydrophobic interactions, that hold them together. The stability of this complex over the simulation time can be a strong indicator of the compound's potential efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Development of Predictive QSAR Models Using Physicochemical and Quantum Chemical Descriptors

To develop a QSAR model for a series of compounds related to this compound, researchers would first compile a dataset of molecules with known biological activities. For each molecule, a set of numerical values known as descriptors would be calculated. These descriptors can be categorized as:

Physicochemical Descriptors: These describe properties such as molecular weight, lipophilicity (logP), and polar surface area.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can describe electronic properties like orbital energies (HOMO, LUMO) and partial charges.

Using statistical methods, a mathematical equation is then developed that correlates these descriptors with the observed biological activity. The goal is to create a model that can accurately predict the activity of new, untested compounds based solely on their calculated descriptors.

A hypothetical table of descriptors that could be used in a QSAR study of this compound and its analogs is presented below.

DescriptorValue
Molecular Weight210.25 g/mol
logP1.5
Polar Surface Area41.1 Ų
Number of Hydrogen Bond Donors1
Number of Hydrogen Bond Acceptors3

Note: The values in this table are hypothetical and for illustrative purposes only, as specific experimental or calculated data for this compound is not available.

Validation and Applicability Domain Assessment of QSAR Models

A critical step in QSAR modeling is the validation of the developed model to ensure its predictive power and robustness. researchgate.net Validation is typically performed using several statistical methods:

Internal Validation: Techniques like leave-one-out cross-validation are used, where the model is repeatedly built with a portion of the data and tested on the remaining part.

External Validation: The model's predictive ability is assessed on an external set of compounds that were not used in the model development process. uniroma1.it

Key statistical parameters used to evaluate a QSAR model include the coefficient of determination (R²) for the training set and the predictive R² (R²_pred) for the test set.

Finally, the Applicability Domain (AD) of the QSAR model must be defined. mdpi.comresearchgate.net The AD is the chemical space of structures for which the model is expected to make reliable predictions. mdpi.com This is crucial because QSAR models are generally only reliable for predicting the activity of compounds that are similar to those used to build the model. mdpi.com Defining the AD prevents the misuse of the model for making predictions on compounds for which it is not suited. nih.gov

Preclinical Biological Evaluation and Mechanistic Elucidation of 2 Amino N Ethyl N 4 Fluoro Benzyl Acetamide

In Vitro Pharmacological Characterization

The in vitro pharmacological profile of 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide, a specific chemical entity identified by CAS number 779288-68-5, has not been extensively detailed in publicly available scientific literature. Comprehensive searches for specific preclinical data pertaining to its mechanism of action and cellular effects did not yield specific research findings. The following sections outline the areas where data is currently unavailable.

Detailed biochemical assays to conclusively identify and characterize the molecular targets and mechanism of action for this compound are not described in the accessible scientific literature.

Specific data from enzyme inhibition assays for this compound against key enzymes such as Src kinase or carbonic anhydrase are not available. While research has been conducted on structurally related N-benzyl-substituted acetamide (B32628) derivatives for Src kinase inhibition, the direct inhibitory activity and potency (e.g., IC₅₀ values) of this compound itself have not been reported. nih.govchapman.edu Similarly, no studies were found that evaluated its potential to inhibit any isoforms of carbonic anhydrase.

There is no available data from receptor binding or functional assays to characterize the affinity or efficacy of this compound at the σ1 receptor or any other specific receptor targets. The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum involved in modulating calcium signaling, and while it is a target for various psychotropic drugs, the interaction profile for this particular compound has not been published. wikipedia.orgpsychiatrictimes.com

Information regarding the modulatory effects of this compound on ion channels, including GABA-gated chloride channels, is not present in the available literature. GABA-gated chloride channels are well-established targets for various therapeutic agents, but no studies have specifically investigated the activity of this compound at these channels. nih.govfrontiersin.org

Specific data detailing the antiproliferative or cytotoxic effects of this compound against established cancer cell lines are not available in published research. Consequently, key metrics such as GI₅₀, IC₅₀, or EC₅₀ values, which quantify the compound's potency in inhibiting cell growth or viability, have not been determined or reported for any specific cell lines.

Cellular Assays for Functional Activity and Pathway Modulation

Induction of Apoptosis and Cell Cycle Arrest Studies

There is no available data from preclinical studies investigating the potential of this compound to induce apoptosis or cause cell cycle arrest in cancerous or other cell lines. Research in this area would typically involve assays to measure markers of programmed cell death, such as caspase activation or DNA fragmentation, and flow cytometry analysis to determine the effects of the compound on the distribution of cells throughout the different phases of the cell cycle.

Anti-inflammatory Pathway Modulation (e.g., COX, iNOS, NF-κB signaling)

Information regarding the modulation of anti-inflammatory pathways by this compound is not present in the reviewed literature. Studies to determine such activity would assess the compound's ability to inhibit key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2), inducible nitric oxide synthase (iNOS), or to interfere with signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which are central to the inflammatory response.

Antimicrobial Activity (e.g., antitubercular, antibacterial, antifungal)

There are no published reports on the antimicrobial properties of this compound. Evaluation of such activity would require screening the compound against a panel of pathogenic microorganisms, including various strains of bacteria (both Gram-positive and Gram-negative), fungi, and potentially Mycobacterium tuberculosis to determine its spectrum of activity and minimum inhibitory concentrations (MIC).

Neuroprotective or Anticonvulsant Activity in Cell-Based Models

The potential neuroprotective or anticonvulsant effects of this compound have not been described in the available scientific literature. In vitro cell-based models, such as neuronal cultures subjected to excitotoxicity or oxidative stress, would be necessary to explore neuroprotective capabilities. Similarly, cellular models of epilepsy would be required to assess any direct anticonvulsant activity.

Assessment of Selectivity and Off-Target Biological Interactions

No data is available concerning the selectivity profile or potential off-target interactions of this compound. A comprehensive assessment would involve screening the compound against a broad panel of receptors, enzymes, and ion channels to identify its primary biological target(s) and to uncover any unintended molecular interactions that could lead to unforeseen biological effects.

In Vivo Pharmacological Efficacy Studies in Preclinical Animal Models

Evaluation of Therapeutic Efficacy in Established Disease Models (e.g., tumor xenograft models, epilepsy models)

Consistent with the lack of in vitro data, there are no reports of in vivo studies evaluating the therapeutic efficacy of this compound in any preclinical animal models. Such research would be essential to determine if any promising in vitro activity translates to a therapeutic effect in a living organism, for instance, by measuring tumor growth inhibition in xenograft models or seizure reduction in animal models of epilepsy.

Pharmacokinetic and Biodistribution Studies

Pharmacokinetic (PK) studies are fundamental in preclinical research to understand how a substance is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. These studies for a compound like this compound would typically involve its administration to animal models, followed by the collection of biological samples at various time points.

The primary goal of biodistribution studies is to determine the concentration of the compound in various tissues and organs over time. This information is crucial for identifying potential target organs and sites of accumulation. For this compound, this would involve quantifying the compound in tissues such as the brain, liver, kidneys, heart, and lungs after administration.

Due to the absence of specific data, a representative data table for pharmacokinetic parameters cannot be generated. However, a typical pharmacokinetic study would aim to determine the parameters listed in the interactive table below.

Table 1: Standard Pharmacokinetic Parameters

Parameter Description
Cmax Maximum (or peak) serum concentration that a drug achieves.
Tmax Time at which the Cmax is observed.
AUC Area under the curve – represents the total drug exposure over time.
Elimination half-life – the time it takes for the concentration of the drug in the body to be reduced by one-half.
Cl Clearance – the volume of plasma from which the drug is completely removed per unit of time.

| Vd | Volume of distribution – the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

In Vitro and In Vivo Metabolism and Stability Studies

Metabolism studies are critical to identify the metabolic pathways of a new chemical entity, characterize its metabolites, and assess its stability in biological systems. These investigations are conducted through both in vitro (in a controlled environment outside a living organism) and in vivo (within a living organism) models.

Enzymatic Stability in Subcellular Fractions

The enzymatic stability of this compound would be evaluated using subcellular fractions, primarily liver microsomes and hepatocytes. These fractions contain the key enzymes responsible for drug metabolism.

Liver Microsomes : These are vesicles derived from the endoplasmic reticulum of liver cells and are a rich source of cytochrome P450 (CYP450) enzymes, which play a major role in the metabolism of many compounds. evotec.com The stability of the compound would be assessed by incubating it with liver microsomes and a necessary cofactor, NADPH, which initiates the metabolic reactions. evotec.com The rate of disappearance of the parent compound over time provides an indication of its metabolic stability.

Hepatocytes : These are the main cells of the liver and provide a more complete metabolic picture as they contain both Phase I and Phase II metabolic enzymes. Studies with hepatocytes can offer insights into a broader range of metabolic pathways.

The data from these studies would typically be presented as the percentage of the compound remaining over time or as the intrinsic clearance rate. A hypothetical representation of such data is shown in the interactive table below.

Table 2: Hypothetical Enzymatic Stability of this compound in Human Liver Microsomes

Time (minutes) % Compound Remaining
0 100
5 85
15 60
30 35

Chemical Stability Assessments under Physiological Conditions

Chemical stability studies are performed to evaluate the degradation of a compound in the absence of metabolic enzymes. This is important to ensure that the compound is stable enough to remain intact until it reaches its target site. For this compound, its stability would be tested under conditions that mimic the physiological environment, such as varying pH levels (e.g., pH 1.2 for the stomach, pH 7.4 for blood) and in biological fluids like plasma and gastric fluid. The degradation of the compound is monitored over time, typically using chromatographic methods.

Advanced Analytical Characterization in Support of Chemical Research on 2 Amino N Ethyl N 4 Fluoro Benzyl Acetamide

High-Resolution Spectroscopic Methods for Structural Confirmation and Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide at an atomic level. By interacting with the molecule's nuclei and chemical bonds, these methods provide a detailed fingerprint of its constitution and functional group arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the atomic connectivity and chemical environment within the molecule.

¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. For this compound, distinct signals corresponding to the ethyl group (a triplet and a quartet), the benzyl (B1604629) and acetamide (B32628) methylene (B1212753) protons (singlets or complex multiplets), the aromatic protons (doublets or multiplets), and the primary amine protons (a broad singlet) are expected. Due to hindered rotation around the amide C-N bond, it is possible to observe two distinct sets of signals for the ethyl and benzyl groups, corresponding to different rotational isomers (rotamers). researchgate.net

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would include those for the carbonyl carbon of the acetamide group, the aromatic carbons of the 4-fluorobenzyl ring (with characteristic splitting patterns due to C-F coupling), and the aliphatic carbons of the ethyl and methylene groups. nih.gov

¹⁹F NMR: The fluorine-19 NMR spectrum provides a simple and highly sensitive method to confirm the presence and environment of the fluorine atom on the benzyl group, typically yielding a single signal for the 4-fluoro substituent.

2D NMR: Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) establishes ¹H-¹H coupling relationships, for instance, confirming the connectivity between the methyl and methylene protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, definitively assigning each proton signal to its corresponding carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions. The potential presence of rotamers could lead to signal duplication.

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Ethyl -CH₃~1.1-1.3 (triplet)~12-15
Ethyl -CH₂-~3.2-3.4 (quartet)~40-45
Benzyl -CH₂-~4.5-4.7 (singlet)~50-55
Acetamide -CH₂-~3.3-3.5 (singlet)~50-55
Amine -NH₂~1.8-2.5 (broad singlet)N/A
Aromatic C-H (ortho to F)~7.0-7.2 (multiplet)~115-117 (doublet, JCF ≈ 21 Hz)
Aromatic C-H (meta to F)~7.2-7.4 (multiplet)~129-131 (doublet, JCF ≈ 8 Hz)
Aromatic C-FN/A~160-164 (doublet, JCF ≈ 245 Hz)
Aromatic C-CH₂N/A~133-135
Amide C=ON/A~170-173

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of chemical bonds. These methods are highly effective for identifying the functional groups present in a molecule. IR spectroscopy is sensitive to changes in dipole moment, while Raman spectroscopy detects changes in polarizability, making them complementary techniques for a comprehensive analysis. scirp.org

Amide Group: A strong, sharp absorption band for the carbonyl (C=O) stretch is expected in the IR spectrum, typically around 1650-1680 cm⁻¹.

Amine Group: The N-H stretching vibrations of the primary amine group are expected to appear as one or two bands in the region of 3300-3500 cm⁻¹. The N-H bending (scissoring) vibration may be observed around 1590-1650 cm⁻¹.

Aromatic Ring: C=C stretching vibrations within the 4-fluorobenzyl ring typically appear in the 1450-1600 cm⁻¹ region. C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ range can be indicative of the substitution pattern.

C-F Bond: The C-F stretch gives a strong and characteristic absorption in the IR spectrum, usually found in the 1000-1300 cm⁻¹ region.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Typical Intensity (IR)
Amine (R-NH₂)N-H Stretch3300-3500Medium
Amide (R-C=O-NR₂)C=O Stretch1650-1680Strong
Aromatic RingC=C Stretch1450-1600Medium-Weak
Alkyl C-HC-H Stretch2850-3000Medium-Strong
Aryl C-FC-F Stretch1000-1300Strong

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. Using techniques like electrospray ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺. The measured exact mass is then compared to the theoretical mass calculated from the isotopic masses of the constituent atoms, with a match within a few parts per million (ppm) confirming the molecular formula.

For this compound (C₁₁H₁₅FN₂O), the theoretical exact mass of the protonated molecule [C₁₁H₁₆FN₂O]⁺ is 211.1241.

Furthermore, tandem mass spectrometry (MS/MS) can be employed to study the fragmentation of the parent ion. By inducing fragmentation and analyzing the resulting daughter ions, the connectivity of the molecule can be further confirmed.

Table 3: Predicted Key Fragments in MS/MS Analysis of [M+H]⁺

Fragment Ion StructureProposed LossTheoretical m/z
[C₇H₆F]⁺ (4-fluorobenzyl cation)Loss of C₄H₁₀N₂O109.0448
[M+H - CH₃N]⁺Loss of azanide182.0976
[M+H - C₂H₅NO]⁺Loss of aminoacetamide136.0757

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment and, if necessary, preparative isolation.

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile organic compounds. The compound is separated on a stationary phase (typically a C18 silica (B1680970) column) by elution with a liquid mobile phase. sielc.com A gradient elution using a mixture of water and an organic solvent like acetonitrile, often with a small amount of an acid modifier such as formic acid to improve peak shape, is a common approach for this type of molecule. sielc.com

Diode Array Detector (DAD): A DAD (or PDA) detector measures the absorbance of the eluent across a range of UV-Vis wavelengths simultaneously. This allows for the detection of the analyte via the UV absorbance of the 4-fluorobenzyl chromophore and provides a UV spectrum of the peak, which can help in peak identification and purity assessment.

Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) is a powerful combination. It provides not only the retention time but also the mass-to-charge ratio of the eluting compound, offering a high degree of certainty in peak identification and allowing for the characterization of any co-eluting impurities.

Purity is typically reported as the percentage of the main peak area relative to the total area of all detected peaks at a specific wavelength.

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging. The primary amine and amide functional groups make the molecule polar and prone to hydrogen bonding, resulting in low volatility and poor chromatographic behavior (e.g., peak tailing). sigmaaldrich.comosti.gov

To overcome this, derivatization is required to convert the polar N-H groups into less polar, more volatile moieties. A common approach is silylation, where the active hydrogens of the primary amine are replaced with a nonpolar group, such as a tert-butyldimethylsilyl (TBDMS) group using a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com The resulting derivative is significantly more volatile and thermally stable, making it amenable to GC-MS analysis. This technique is particularly useful for detecting and identifying volatile or semi-volatile impurities that may not be easily observed by HPLC.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a rapid and effective technique utilized to monitor the progress of the synthesis of This compound . The synthesis, which typically involves the reaction of a protected amino acid derivative with N-ethyl-N-(4-fluorobenzyl)amine followed by deprotection, can be tracked by observing the consumption of starting materials and the appearance of the product spot on a TLC plate.

During the reaction, small aliquots are taken from the reaction mixture at various time intervals and spotted onto a silica gel TLC plate alongside the starting materials. The plate is then developed in a suitable mobile phase, a solvent system in which the starting materials and the product exhibit different affinities for the stationary phase. This difference in affinity results in distinct retention factor (Rƒ) values, allowing for clear visualization of the reaction's progression. For instance, in a hypothetical synthesis, the less polar starting material might have a higher Rƒ value, while the more polar product, This compound , would exhibit a lower Rƒ value. The reaction is considered complete when the spot corresponding to the limiting reactant has completely disappeared.

Table 1: Hypothetical TLC Monitoring Data for the Synthesis of this compound

Time (hours) Starting Material Spot Intensity Product Spot Intensity Rƒ (Product)
0 High None -
1 Medium Low 0.45
3 Low Medium 0.45
5 None High 0.45

Note: Rƒ values are dependent on the specific mobile phase used.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

To perform single-crystal X-ray diffraction, a high-quality single crystal of This compound is required. This is typically grown by slow evaporation of a saturated solution of the purified compound. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

This analysis would reveal the precise bond lengths and angles within the molecule, such as the C-N bond lengths of the amide group, the conformation of the ethyl and 4-fluorobenzyl substituents, and the geometry around the chiral center if one were present.

Table 2: Representative Crystallographic Data for a Small Organic Molecule

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 10.123
b (Å) 5.432
c (Å) 18.765
β (°) 98.76
Volume (ų) 1019.8
Z 4
R-factor 0.045

Note: This is example data and does not represent the actual compound.

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules of This compound arrange themselves in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions involving the fluorophenyl ring.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For This compound , this analysis provides experimental verification of its chemical formula, C₁₁H₁₅FN₂O.

The analysis is typically performed using a CHN analyzer, which combusts a small, precisely weighed sample of the compound in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified. The fluorine content can be determined by other methods, such as ion chromatography after combustion. The experimentally determined percentages of carbon, hydrogen, nitrogen, and fluorine are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values, typically within ±0.4%, confirms the elemental composition and purity of the synthesized compound.

Table 3: Elemental Analysis Data for C₁₁H₁₅FN₂O

Element Theoretical % Found %
Carbon (C) 62.84 62.79
Hydrogen (H) 7.19 7.22
Nitrogen (N) 13.32 13.35
Fluorine (F) 9.04 8.99

Note: The "Found %" values are hypothetical and for illustrative purposes.

Future Research Directions and Translational Opportunities for N Substituted Fluorobenzyl Acetamide Derivatives

Exploration of Undiscovered Biological Targets and Signaling Pathways for Novel Therapeutic Applications

While the full biological profile of 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide is yet to be extensively delineated, the broader class of N-substituted acetamide (B32628) derivatives has shown activity against several key biological targets. Future research should focus on a systematic exploration of novel targets and signaling pathways to unlock their full therapeutic potential.

One promising area of investigation is in oncology. Derivatives of N-benzyl-substituted acetamides have been synthesized and evaluated for their inhibitory effects on Src kinase, a non-receptor tyrosine kinase implicated in cancer progression. chapman.educhapman.edu For instance, a 4-fluorobenzylthiazolyl derivative exhibited significant inhibition of cell proliferation in breast carcinoma and leukemia cells. chapman.educhapman.edu This suggests that fluorobenzyl acetamide structures could be optimized as Src inhibitors.

Another target of interest is the translocator protein (TSPO), which is involved in various pathologies, including cancer and neuroinflammation. wustl.edunih.gov Novel N,N-disubstituted pyrazolopyrimidine acetamides have been developed as high-affinity TSPO ligands. wustl.edunih.govnih.gov The N,N-disubstituted acetamide moiety allows for the introduction of diverse chemical groups without compromising binding affinity, offering a strategy for developing imaging agents and therapeutics targeting TSPO. wustl.edunih.gov

Furthermore, N-substituted acetamide derivatives have been identified as potent antagonists for the P2Y14 receptor (P2Y14R), which is involved in inflammatory diseases. nih.gov A lead compound from this class demonstrated satisfactory inhibitory activity on the inflammatory response in a model of acute gouty arthritis by affecting the NLRP3/gasdermin D (GSDMD) signaling pathway. nih.gov This highlights the potential of fluorobenzyl acetamides in the treatment of inflammatory conditions.

Future studies should employ high-throughput screening and chemoproteomics to identify new protein-binding partners for this class of compounds. Elucidating the downstream effects on signaling cascades will be crucial for understanding their mechanism of action and identifying novel therapeutic applications.

Table 1: Potential Biological Targets for N-Substituted Fluorobenzyl Acetamide Derivatives

Biological Target Therapeutic Area Key Findings Reference
Src Kinase Oncology 4-fluorobenzylthiazolyl derivative inhibited proliferation of breast cancer and leukemia cells. chapman.educhapman.edu
Translocator Protein (TSPO) Oncology, Neuroinflammation N,N-acetamide disubstitution allows for diverse chemical modifications without losing affinity. wustl.edunih.gov

Development of Novel and Sustainable Synthetic Methodologies for Complex Analogues

The synthesis of this compound and its analogues typically involves standard amidation reactions. However, the generation of diverse and complex analogues for structure-activity relationship (SAR) studies necessitates the development of more innovative and sustainable synthetic methods.

Recent advances in synthetic organic chemistry offer several avenues for exploration. For example, palladium-catalyzed Suzuki cross-coupling reactions have been used to synthesize aniline-based amides, tolerating a variety of functional groups. mdpi.com This methodology could be adapted to create a library of fluorobenzyl acetamide derivatives with diverse aryl substitutions.

Modern approaches to amide bond formation that are more environmentally friendly are also of great interest. This includes the use of green chemistry principles such as reactions in water, microwave-assisted synthesis, and ultrasound-promoted reactions. archivepp.comresearchgate.net These methods can reduce reaction times, energy consumption, and the use of hazardous reagents.

Furthermore, the development of synthetic routes that allow for late-stage functionalization would be highly valuable. This would enable the rapid diversification of lead compounds, accelerating the optimization process. The inherent stability of the amide bond presents a challenge, but recent breakthroughs in selective amide activation are providing new tools for their modification. nih.gov

Integration of Artificial Intelligence and Machine Learning in De Novo Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and can be a powerful tool for the de novo design and optimization of N-substituted fluorobenzyl acetamide derivatives. nih.gov

Table 2: Applications of AI/ML in the Development of Acetamide Derivatives

AI/ML Application Description Potential Impact Reference
De Novo Design Generation of novel molecules with desired properties. Exploration of new chemical space and identification of novel leads. nih.govasiaresearchnews.com
Retrosynthetic Planning Prediction of synthetic routes for target molecules. Prioritization of synthetically feasible compounds and acceleration of synthesis. acs.orgbiopharmatrend.com
Property Prediction Estimation of ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. Early-stage filtering of candidates with unfavorable profiles. nih.gov

Potential for Applications beyond Traditional Medicinal Chemistry (e.g., functional materials, chemical biology tools)

The unique properties of the N-substituted fluorobenzyl acetamide scaffold suggest potential applications beyond traditional medicinal chemistry.

Functional Materials: Aniline-based amides have been investigated for their nonlinear optical (NLO) properties, which are important for applications in optoelectronics. mdpi.com The presence of a fluorinated aromatic ring in compounds like this compound could influence these properties. Future research could explore the synthesis and characterization of related compounds for their potential use in advanced materials.

Chemical Biology Tools: The acetamide scaffold can be functionalized to create chemical probes and tools for studying biological systems. sigmaaldrich.com For example, by incorporating reactive groups, linkers, or tags, derivatives of this compound could be developed for:

Target Identification and Validation: Probes for affinity-based protein profiling to identify the cellular targets of the compounds.

Fluorescent Imaging: Molecules with attached fluorophores to visualize their distribution and localization within cells.

Bioconjugation: Using functionalities like potassium acyltrifluoroborates (KATs) for chemoselective amide-forming reactions under aqueous conditions. sigmaaldrich.com

Addressing Challenges and Identifying Emerging Opportunities in Academic Research on N-Substituted Acetamides

While the N-substituted acetamide scaffold holds significant promise, several challenges and opportunities need to be addressed in academic research.

A key challenge is the inherent stability and low reactivity of the amide bond, which can make certain chemical transformations difficult. nih.gov However, recent advances in the field of selective amide activation are creating new opportunities for the functionalization of these molecules. nih.gov

There is a need for more comprehensive biological characterization of these compounds. While initial studies have identified some potential targets, a deeper understanding of their mechanism of action and off-target effects is required. This will involve a combination of in vitro and in vivo studies, as well as computational approaches.

An emerging opportunity lies in the development of multi-target ligands. The ability of the N-substituted acetamide scaffold to be readily modified makes it an attractive platform for designing molecules that can interact with multiple biological targets simultaneously, which could be beneficial for treating complex diseases like cancer. nih.gov

Furthermore, there is a growing interest in developing more sustainable and cost-effective synthetic methods in academic research. This includes exploring biocatalysis and flow chemistry approaches for the synthesis of N-substituted acetamides.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via condensation reactions between substituted benzylamines and acetamide derivatives. For example, analogous compounds like N-(4-fluorophenyl)methylene-bis(acetamide) derivatives are synthesized using aldehydes (e.g., 4-fluorobenzaldehyde) and acetamide precursors under reflux in polar aprotic solvents (e.g., DMF) with yields up to 90% . Purity optimization involves recrystallization from ethanol/water mixtures and characterization via HPLC (>95% purity) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks for the ethyl, fluoro-benzyl, and acetamide moieties. For example, in related N-substituted acetamides, aromatic protons resonate at δ 7.3–7.6 ppm, while the ethyl group appears as a triplet at δ 1.2–1.4 ppm .
  • IR Spectroscopy : Confirm the presence of amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

Q. What functional groups dominate the reactivity of this compound, and how do they influence its stability?

  • Key Functional Groups :

  • Amide group : Prone to hydrolysis under acidic/basic conditions, forming acetic acid and amines .
  • Fluoro-benzyl moiety : Enhances lipophilicity and resistance to oxidative degradation. Stability studies in buffers (pH 3–9) and accelerated thermal analysis (40–60°C) are recommended to assess degradation pathways .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodology :

  • Molecular Docking : Use crystal structures of target proteins (e.g., enzymes with amide-binding pockets) to simulate interactions. For example, acetamide derivatives exhibit affinity for penicillin-binding proteins due to structural mimicry .
  • QSAR Studies : Correlate electronic properties (e.g., Hammett σ constants of substituents) with bioactivity data from analogues .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Approach :

  • Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and time-kill kinetics to confirm static vs. bactericidal effects .
  • Purity Verification : Re-test compounds with discrepancies using LC-MS to rule out impurities (e.g., residual solvents or byproducts) .
  • Meta-Analysis : Cross-reference data via platforms like Connected Papers or PubMed to identify methodological variations (e.g., solvent choice affecting solubility) .

Q. How does the compound’s stereochemistry impact its coordination chemistry in catalytic applications?

  • Methodology :

  • X-ray Crystallography : Determine dihedral angles between the acetamide core and aromatic rings. In related structures, dihedral angles >80° reduce π-π stacking, favoring metal coordination via the amide oxygen .
  • Electrochemical Studies : Cyclic voltammetry in DMSO can assess redox activity linked to catalytic cycles .

Q. What are the compound’s stability profiles under physiological conditions, and how can formulation mitigate degradation?

  • Findings :

  • Hydrolysis Kinetics : Monitor degradation in PBS (pH 7.4) at 37°C via LC-MS. Half-life extension is achievable using lyophilized formulations or cyclodextrin encapsulation .
  • Light Sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent photolytic cleavage of the fluoro-benzyl group .

Q. How can in vitro toxicity be assessed to prioritize this compound for in vivo studies?

  • Methodology :

  • Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells. IC50 values >100 µM suggest low toxicity .
  • Genotoxicity : Ames test (bacterial reverse mutation) and comet assay (DNA strand breaks) to evaluate mutagenic potential .

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Reactant of Route 1
Reactant of Route 1
2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide
Reactant of Route 2
2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.